1-[(7-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]anthracene-9,10-dione
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Overview
Description
1-[(7-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]anthracene-9,10-dione is a complex organic compound that combines the structural features of quinoline, sulfonyl, and anthracene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]anthracene-9,10-dione typically involves multiple steps:
Formation of 7-methyl-3,4-dihydroquinolin-1(2H)-one: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Anthracene-9,10-dione: The final step involves coupling the sulfonylated quinoline derivative with anthracene-9,10-dione under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(7-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]anthracene-9,10-dione can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives .
Scientific Research Applications
1-[(7-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(7-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(7-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]anthracene-9,10-dione is unique due to its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H19NO4S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[(7-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]anthracene-9,10-dione |
InChI |
InChI=1S/C24H19NO4S/c1-15-11-12-16-6-5-13-25(20(16)14-15)30(28,29)21-10-4-9-19-22(21)24(27)18-8-3-2-7-17(18)23(19)26/h2-4,7-12,14H,5-6,13H2,1H3 |
InChI Key |
MKKMLGDXURQHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)C=C1 |
Origin of Product |
United States |
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